1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with acetylacetone in the presence of an acid catalyst to form the intermediate 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, while reduction yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Scientific Research Applications
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol: Contains a primary alcohol group, making it more suitable for certain reduction reactions.
The uniqueness of this compound lies in its aldehyde group, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWVGJAFMIYQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353240 | |
Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347331-78-6 | |
Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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